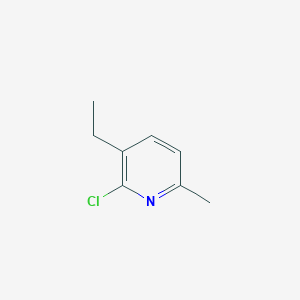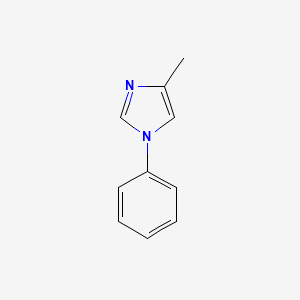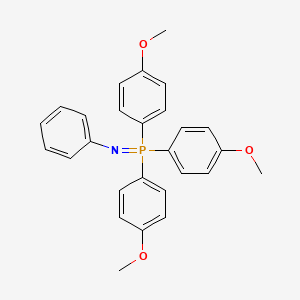
2-Butanone, 1-chloro-4-phenyl-1-(phenylsulfinyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Butanone, 1-chloro-4-phenyl-1-(phenylsulfinyl)- is an organic compound with a complex structure that includes a butanone backbone, a phenyl group, a chlorine atom, and a phenylsulfinyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanone, 1-chloro-4-phenyl-1-(phenylsulfinyl)- typically involves multiple steps. One common method includes the chlorination of 4-phenyl-2-butanone, followed by the introduction of the phenylsulfinyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and sulfoxidation processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to achieve the desired product quality.
化学反応の分析
Types of Reactions
2-Butanone, 1-chloro-4-phenyl-1-(phenylsulfinyl)- undergoes various chemical reactions, including:
Oxidation: The phenylsulfinyl group can be further oxidized to a sulfone.
Reduction: The compound can be reduced to remove the sulfinyl group.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of the corresponding sulfone.
Reduction: Formation of 4-phenyl-2-butanone.
Substitution: Formation of various substituted butanones depending on the nucleophile used.
科学的研究の応用
2-Butanone, 1-chloro-4-phenyl-1-(phenylsulfinyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Butanone, 1-chloro-4-phenyl-1-(phenylsulfinyl)- involves its interaction with specific molecular targets. The phenylsulfinyl group can participate in redox reactions, while the chlorine atom can undergo nucleophilic substitution. These interactions can affect various biochemical pathways and cellular processes.
類似化合物との比較
Similar Compounds
4-Phenyl-2-butanone: Lacks the chlorine and phenylsulfinyl groups.
1-Chloro-4-phenyl-2-butanone: Lacks the phenylsulfinyl group.
4-Phenyl-4-(phenylsulfanyl)-2-butanone: Contains a phenylsulfanyl group instead of a phenylsulfinyl group.
Uniqueness
This detailed article provides a comprehensive overview of 2-Butanone, 1-chloro-4-phenyl-1-(phenylsulfinyl)-, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
特性
| 162147-97-9 | |
分子式 |
C16H15ClO2S |
分子量 |
306.8 g/mol |
IUPAC名 |
1-(benzenesulfinyl)-1-chloro-4-phenylbutan-2-one |
InChI |
InChI=1S/C16H15ClO2S/c17-16(20(19)14-9-5-2-6-10-14)15(18)12-11-13-7-3-1-4-8-13/h1-10,16H,11-12H2 |
InChIキー |
RILGLIBKVFVREC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CCC(=O)C(S(=O)C2=CC=CC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Benzene, 1-[(butylsulfinyl)methyl]-4-(chloromethyl)-](/img/structure/B14265730.png)

![1H-Pyrazolo[1,2-a]pyridazin-1-one, 5,6,7,8-tetrahydro-3-phenyl-](/img/structure/B14265732.png)
![2-fluoro-N-[(4-nitrophenyl)methyl]-7H-purin-6-amine](/img/structure/B14265739.png)




